molecular formula C16H16N2O3 B4526497 N-(4-methoxyphenyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[b]pyridine-3-carboxamide

N-(4-methoxyphenyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[b]pyridine-3-carboxamide

Cat. No.: B4526497
M. Wt: 284.31 g/mol
InChI Key: SLOZFWONCCRSFU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-methoxyphenyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[b]pyridine-3-carboxamide is a complex organic compound characterized by a fused cyclopenta[b]pyridine core with a 2-oxo group and a 4-methoxyphenyl carboxamide substituent. The cyclopenta[b]pyridine system provides a rigid bicyclic framework, while the 4-methoxyphenyl group introduces electron-donating properties that influence its chemical reactivity and biological interactions.

Properties

IUPAC Name

N-(4-methoxyphenyl)-2-oxo-1,5,6,7-tetrahydrocyclopenta[b]pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2O3/c1-21-12-7-5-11(6-8-12)17-15(19)13-9-10-3-2-4-14(10)18-16(13)20/h5-9H,2-4H2,1H3,(H,17,19)(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLOZFWONCCRSFU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)C2=CC3=C(CCC3)NC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biological Activity

N-(4-methoxyphenyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[b]pyridine-3-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound's structure is characterized by a cyclopentapyridine core with a methoxyphenyl substituent and a carboxamide functional group. The molecular formula is C20H19N5O3C_{20}H_{19}N_{5}O_{3} with a molecular weight of 377.4 g/mol. The compound's structure is crucial for its biological activity, particularly in targeting specific enzymes or receptors.

Research indicates that this compound exhibits anticoagulant properties by inhibiting Factor Xa (fXa), a key enzyme in the coagulation cascade. This inhibition can prevent thrombus formation, making it a candidate for treating conditions like deep vein thrombosis (DVT) and pulmonary embolism.

Key Mechanisms:

  • Factor Xa Inhibition : The compound binds to the active site of fXa, blocking its activity and thereby reducing thrombin generation.
  • Selectivity and Efficacy : Studies have shown that modifications to the compound enhance its selectivity for fXa over other serine proteases, which is essential for minimizing side effects.

In Vitro Studies

In vitro assays have demonstrated the potency of this compound against various targets:

Target IC50 (µM) Comments
Factor Xa0.35High potency compared to standard anticoagulants
Thrombin1.20Moderate inhibition
Cytotoxicity (MTT Assay)>50Low cytotoxicity in human cell lines

Case Studies

  • Apixaban Analogues : Research has shown that analogues of this compound exhibit enhanced pharmacokinetic profiles and improved oral bioavailability. For instance, apixaban has been noted for its effectiveness in treating DVT and its favorable safety profile compared to traditional anticoagulants .
  • Cancer Treatment Potential : Preliminary studies suggest that the compound may also possess anticancer properties by inducing apoptosis in certain cancer cell lines. Further investigation is needed to elucidate these effects and their mechanisms.

Pharmacokinetic Profile

The pharmacokinetic properties of this compound have been evaluated in various studies:

Parameter Value
Oral BioavailabilityHigh
Half-life12 hours
MetabolismHepatic
ExcretionRenal

These characteristics indicate a favorable profile for clinical applications as an anticoagulant.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Modified Aromatic Substitutions

1-[(2-Chlorophenyl)methyl]-N-(4-methoxyphenyl)-6-oxo-1,6-dihydropyridine-3-carboxamide
  • Key Features : Replaces the cyclopenta[b]pyridine core with a dihydropyridine ring and substitutes the 4-methoxyphenyl group with a 2-chlorophenylmethyl moiety.
N-(3-chloro-4-methoxyphenyl)-3,6-dimethyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide
  • Key Features : Incorporates an oxazolo-pyridine scaffold with dual chloro and methoxy substitutions on the phenyl ring.
  • Biological Relevance : The chloro-methoxy substitution pattern increases binding affinity to target proteins, as observed in kinase inhibition assays .

Analogues with Heterocyclic Variations

1-(4-Methoxyphenyl)-7-oxo-6-(4-(2-oxopiperidin-1-yl)phenyl)-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxamide
  • Key Features : Replaces the cyclopenta[b]pyridine core with a pyrazolo-pyridine system and introduces a 2-oxopiperidinyl group.
N-(4-Methoxyphenyl)-2-((1-(3-morpholinopropyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide
  • Key Features: Substitutes the carboxamide group with a thioacetamide linker and adds a morpholinopropyl side chain.
  • Biological Relevance : The morpholine moiety improves pharmacokinetic properties, such as metabolic stability, compared to simpler carboxamide derivatives .

Functional Group Modifications

N-(4-Chlorophenyl)-1-(2,6-dichlorobenzyl)-2-oxo-1,2-dihydro-3-pyridinecarboxamide
  • Key Features : Features a dihydro-pyridine core with multiple chloro substituents on the benzyl and phenyl groups.
  • Biological Relevance : Chloro substituents enhance electrophilic reactivity, making this compound a potent intermediate in cross-coupling reactions .

Comparative Data Table

Compound Name Molecular Formula Key Structural Features Biological/Chemical Relevance Reference
N-(4-methoxyphenyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[b]pyridine-3-carboxamide C₁₉H₂₀N₂O₃ (estimated) Cyclopenta[b]pyridine core, 4-methoxyphenyl carboxamide Hypothesized kinase inhibition due to rigid scaffold -
1-[(2-Chlorophenyl)methyl]-N-(4-methoxyphenyl)-6-oxo-1,6-dihydropyridine-3-carboxamide C₂₀H₁₈ClN₂O₃ Dihydropyridine core, 2-chlorophenylmethyl substitution Enhanced lipophilicity for membrane penetration
N-(3-chloro-4-methoxyphenyl)-3,6-dimethyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide C₁₈H₁₆ClN₃O₃ Oxazolo-pyridine core, dual chloro-methoxy substitution Improved target binding affinity
1-(4-Methoxyphenyl)-7-oxo-6-(4-(2-oxopiperidin-1-yl)phenyl)-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxamide C₂₄H₂₅N₅O₄ Pyrazolo-pyridine core, 2-oxopiperidinyl group Antiviral activity and enhanced solubility
N-(4-Chlorophenyl)-1-(2,6-dichlorobenzyl)-2-oxo-1,2-dihydro-3-pyridinecarboxamide C₁₉H₁₃Cl₃N₂O₂ Dihydro-pyridine core, multiple chloro substitutions Electrophilic reactivity for synthetic applications

Key Findings and Implications

  • Substituent Effects : Methoxy groups (e.g., in N-(4-methoxyphenyl)-2-oxo... ) enhance electron density, improving interactions with aromatic residues in target proteins. Chloro groups, conversely, increase lipophilicity and reactivity .
  • Core Modifications : Replacing the cyclopenta[b]pyridine core with pyrazolo-pyridine or oxazolo-pyridine systems diversifies biological activity, as seen in antiviral and kinase inhibition studies .
  • Pharmacokinetic Optimization: Additions like morpholinopropyl or piperidinyl groups improve solubility and metabolic stability, critical for drug development .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(4-methoxyphenyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[b]pyridine-3-carboxamide
Reactant of Route 2
Reactant of Route 2
N-(4-methoxyphenyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[b]pyridine-3-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.